molecular formula C18H18N4O3S B2584522 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 941990-86-9

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2584522
CAS No.: 941990-86-9
M. Wt: 370.43
InChI Key: MDKYCHXILXKWGU-UHFFFAOYSA-N
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic organic compound that combines a pyrimidine moiety with a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Methoxylation and Methylation:

    Coupling with Benzenesulfonamide: The final step involves coupling the pyrimidine derivative with a benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of CA IX, blocking its activity and thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.

    Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of ocular hypertension.

Uniqueness

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is unique due to its dual functionality, combining the properties of pyrimidine and benzenesulfonamide. This dual functionality enhances its binding affinity and specificity for CA IX, making it a potent anticancer agent .

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-13-19-17(12-18(20-13)25-2)21-14-8-10-15(11-9-14)22-26(23,24)16-6-4-3-5-7-16/h3-12,22H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYCHXILXKWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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